molecular formula C2H4Cl4O2P2 B13681686 Ethane-1,2-diyldiphosphonic Dichloride

Ethane-1,2-diyldiphosphonic Dichloride

Cat. No.: B13681686
M. Wt: 263.8 g/mol
InChI Key: HSSWJZQNPFSPPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-1,2-diyldiphosphonic Dichloride can be synthesized through the reaction of ethane-1,2-diol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diyldiphosphonic Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane-1,2-diyldiphosphonic Dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various phosphonic acid derivatives.

    Biology: Investigated for its potential role in inhibiting certain biological pathways.

    Medicine: Explored for its use in developing drugs targeting bone resorption and other metabolic processes.

    Industry: Utilized in the production of flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethane-1,2-diyldiphosphonic Dichloride involves its ability to bind to metal ions and form stable complexes. This property is particularly useful in inhibiting enzymes that require metal ions for their activity. In biological systems, it can inhibit bone resorption by targeting osteoclasts and preventing the breakdown of bone tissue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane-1,2-diyldiphosphonic Dichloride is unique due to its specific two-carbon backbone, which provides distinct reactivity and binding properties compared to its analogs. This makes it particularly effective in applications requiring precise control over molecular interactions .

Properties

Molecular Formula

C2H4Cl4O2P2

Molecular Weight

263.8 g/mol

IUPAC Name

1,2-bis(dichlorophosphoryl)ethane

InChI

InChI=1S/C2H4Cl4O2P2/c3-9(4,7)1-2-10(5,6)8/h1-2H2

InChI Key

HSSWJZQNPFSPPQ-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(Cl)Cl)P(=O)(Cl)Cl

Origin of Product

United States

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